Scammonin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

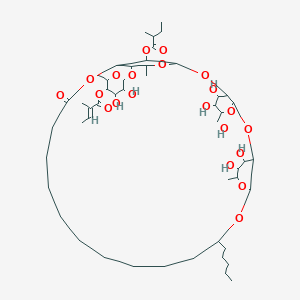

Scammonin I is a resin glycoside derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This compound is part of a group of ether-soluble resin glycosides and is known for its potent purgative properties. This compound has been used in traditional medicine for its strong laxative effects and has been the subject of various scientific studies due to its unique chemical structure and biological activities .

Preparation Methods

Scammonin I is typically extracted from the roots of Convolvulus scammonia. The preparation involves incising the fresh roots to obtain the gum resin, which is then processed to isolate the resin glycosides. The extraction process includes several steps such as drying, grinding, and solvent extraction using ether. The resin glycosides are then purified through techniques like chromatography to obtain scammonin in its pure form .

Chemical Reactions Analysis

Scammonin I undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, alkaline hydrolysis of scammonin yields scammonic acid along with other organic acids such as isobutyric acid and tiglic acid. These reactions are crucial for understanding the structural components and functional groups of scammonin .

Scientific Research Applications

Scammonin I has been extensively studied for its pharmacological properties It is primarily known for its use as a potent purgative in traditional medicine

Chemistry: this compound’s unique glycosidic structure makes it a subject of interest in synthetic chemistry and natural product synthesis.

Biology: Studies have shown that scammonin exhibits cytotoxic, antioxidant, and anti-inflammatory properties, making it a candidate for further research in cell biology and pharmacology.

Medicine: this compound is used in the treatment of constipation and as a vermifuge for roundworms and tapeworms.

Mechanism of Action

Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This mechanism leads to increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal smooth muscle contractions .

Comparison with Similar Compounds

Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include jalapin, convolvulin, and other resin glycosides isolated from plants like Ipomoea purga and Convolvulus arvensis. What sets scammonin apart is its specific glycosidic structure and its potent purgative action. While other resin glycosides also exhibit laxative properties, scammonin is known for its rapid and strong effects, making it a unique and valuable compound in both traditional and modern medicine .

Properties

CAS No. |

131747-25-6 |

|---|---|

Molecular Formula |

C50H84O21 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

InChI |

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |

InChI Key |

DGRGOOVTCYVEDQ-KIBLKLHPSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Key on ui other cas no. |

145108-33-4 |

Synonyms |

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.